molecular formula C5H10N4 B13117983 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine

Cat. No.: B13117983
M. Wt: 126.16 g/mol
InChI Key: ITFOFFXRVAIRHJ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine is a heterocyclic compound that belongs to the imidazole family Imidazole compounds are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ammonia, followed by cyclization with a suitable amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-amine

InChI

InChI=1S/C5H10N4/c6-9-4-3-8-2-1-7-5(8)9/h1-4,6H2

InChI Key

ITFOFFXRVAIRHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C2=N1)N

Origin of Product

United States

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